molecular formula C13H19N3O3S B2465098 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034226-96-3

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2465098
CAS No.: 2034226-96-3
M. Wt: 297.37
InChI Key: VQODABQMUGNZMQ-UHFFFAOYSA-N
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Description

The compound “3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine” is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperidine ring, which is a common structure in many pharmaceuticals . The cyclopropylsulfonyl group attached to the piperidine ring could potentially alter the compound’s properties and reactivity.

Scientific Research Applications

Metabolic Pathways and Drug Development

Research into compounds similar to "3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine" often focuses on their metabolism and potential as therapeutic agents. For instance, studies on the metabolism of novel antidepressants reveal the involvement of cytochrome P450 enzymes in their oxidative metabolism, highlighting the importance of these pathways in drug development and safety profiles (Hvenegaard et al., 2012).

Synthetic Methodologies

The development of synthetic methodologies for creating novel compounds with potential medicinal properties is another area of research. Techniques such as the Cope elimination reaction have been utilized to create kinase inhibitors, demonstrating the versatility of synthetic approaches in generating bioactive molecules (Griffin et al., 2006).

Molecular Docking and SAR Studies

Molecular docking and structure-activity relationship (SAR) studies are essential in drug discovery. Research into pyrimidine-piperazine conjugates with estrogen receptor binding affinity underscores the use of these techniques in identifying compounds with anti-proliferative activities against cancer cell lines, offering insights into the design of targeted therapies (Parveen et al., 2017).

Antibacterial Agents

The synthesis and evaluation of novel antibacterial agents represent a significant area of research. Studies on pyrido(2,3-d)pyrimidine derivatives, for example, show the preparation and antibacterial activity of certain compounds, providing a foundation for the development of new antibiotics (Matsumoto & Minami, 1975).

Pharmacological Studies

Pharmacological studies of compounds structurally related to "this compound" explore their potential therapeutic applications. For instance, research on oxaziridine-mediated intramolecular amination demonstrates the utility of this methodology in constructing complex nitrogen-containing heterocycles, which are prevalent in many pharmaceutical agents (Allen et al., 2009).

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-4-7-13(15-14-10)19-11-3-2-8-16(9-11)20(17,18)12-5-6-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODABQMUGNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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